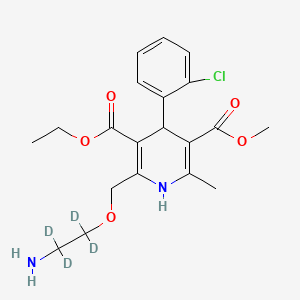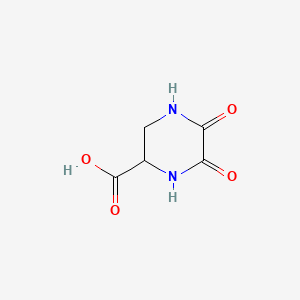
5,6-Dioxopiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dioxopiperazine-2-carboxylic acid is a chemical compound that belongs to the class of diketopiperazines. Diketopiperazines are cyclic dipeptides that are formed by the condensation of two amino acids. This compound is known for its unique structure, which includes two ketone groups and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,6-Dioxopiperazine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of optically active compounds with methyl chlorooxoacetate in the presence of a base such as triethylamine, pyridine, N,N-diisopropylethylamine, or lutidine. The reaction product is then reduced by introducing hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity starting materials and catalysts to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5,6-Dioxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the carboxylic acid group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazine derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5,6-Dioxopiperazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5,6-Dioxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the synthesis of proteins or nucleic acids, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopiperazine: A simpler diketopiperazine with similar structural features but lacking the carboxylic acid group.
2,6-Dioxopiperazine: Another isomer with different positioning of the ketone groups.
Asparagine Related Compound A: A related compound with similar diketopiperazine structure but different functional groups.
Uniqueness
5,6-Dioxopiperazine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid group allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dioxopiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h2H,1H2,(H,6,8)(H,7,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXNCPUPSCKNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(=O)N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665238 |
Source


|
| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156025-55-7 |
Source


|
| Record name | 5,6-Dioxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid](/img/structure/B587086.png)
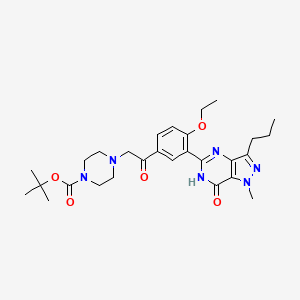
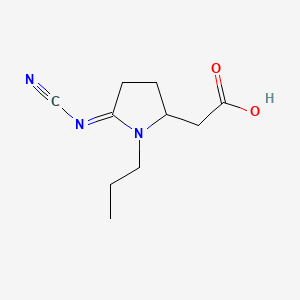

![3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline](/img/structure/B587091.png)
![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
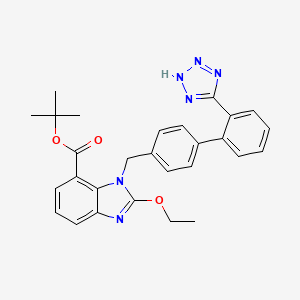
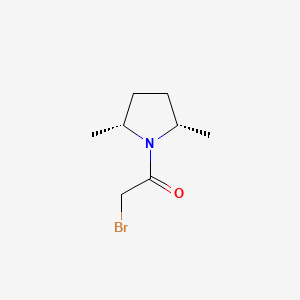

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)
